n-Benzyl-4-bromobenzamide
CAS No.: 80311-89-3
Cat. No.: VC1987172
Molecular Formula: C14H12BrNO
Molecular Weight: 290.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80311-89-3 |
|---|---|
| Molecular Formula | C14H12BrNO |
| Molecular Weight | 290.15 g/mol |
| IUPAC Name | N-benzyl-4-bromobenzamide |
| Standard InChI | InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
| Standard InChI Key | RLXPLHLLCIBNAN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
n-Benzyl-4-bromobenzamide (CAS: 80311-89-3) is characterized by its molecular formula C₁₄H₁₂BrNO and a molecular weight of 290.15 g/mol. The compound consists of a 4-bromobenzamide group with a benzyl substituent attached to the amide nitrogen. This structure gives the compound unique physical and chemical properties that contribute to its biological activity .
Physical Properties
n-Benzyl-4-bromobenzamide typically appears as a white to pale yellow solid with specific physical characteristics that have been well-documented in the literature.
Table 1: Physical Properties of n-Benzyl-4-bromobenzamide
| Property | Value |
|---|---|
| Physical appearance | White or pale yellow solid |
| Molecular weight | 290.15 g/mol |
| Melting point | 160-162°C or 167-169°C (depending on purity) |
| Boiling point | 446.9±38.0°C (Predicted) |
| Density | 1.404±0.06 g/cm³ (Predicted) |
| pKa | 14.49±0.46 (Predicted) |
| Storage conditions | Sealed in dry container at room temperature |
These physical properties are important considerations for researchers working with this compound, particularly for analytical identification and formulation development .
Spectroscopic Characterization
The structural confirmation of n-Benzyl-4-bromobenzamide is typically performed using various spectroscopic techniques, with NMR spectroscopy being particularly valuable for structure elucidation.
NMR Spectroscopy
¹H NMR data (500 MHz, CDCl₃) for n-Benzyl-4-bromobenzamide reveals the following characteristic signals:
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δ 4.65 (d, 2H, J = 5.5 Hz) - corresponding to the benzyl CH₂ group
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δ 6.42 (bs, 1H) - indicating the NH proton
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δ 7.31-7.39 (m, 5H) - representing the aromatic protons of the benzyl group
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δ 7.57-7.59 (m, 2H) - attributed to aromatic protons of the 4-bromobenzamide portion
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δ 7.66-7.68 (m, 2H) - attributed to the remaining aromatic protons of the 4-bromobenzamide portion
Infrared Spectroscopy
IR spectroscopy of n-Benzyl-4-bromobenzamide shows characteristic absorption bands that confirm its functional groups:
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3,315 cm⁻¹ (N-H stretching)
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3,084 cm⁻¹ (aromatic C-H stretching)
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1,635 cm⁻¹ (C=O stretching of the amide)
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1,550 cm⁻¹ (N-H bending)
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Additional bands at 1,483, 1,322, 1,257, 1,011, 847, 732, 701, and 670 cm⁻¹
Mass Spectrometry
High-resolution ESI mass spectrometry (HRESIMS) data shows an [M + H]⁺ peak at m/z 311.9998, which aligns with the calculated value for C₁₄H₁₂BrNONa (311.9994) .
Synthesis Methods
Conventional Synthetic Route
The most common method for synthesizing n-Benzyl-4-bromobenzamide involves the reaction between 4-bromobenzoic acid and benzylamine using appropriate coupling agents. The detailed synthetic procedure is as follows:
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4-Bromobenzoic acid (0.50 g, 2.5 mmol), dicyclohexylcarbodiimide (0.52 g, 2.5 mmol), and 4-dimethylaminopyridine are dissolved in dry dichloromethane (10 ml).
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The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
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A solution of benzylamine (327 μl, 3.0 mmol) in dry dichloromethane (5 ml) is added to the reaction mixture.
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The resulting solution is stirred for 12 hours at room temperature.
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The precipitated N,N-dicyclohexyl urea is removed by filtration.
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The filtrate is evaporated under reduced pressure to obtain the crude product.
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The crude product is purified by column chromatography using dichloromethane-methanol as the eluting solvent.
This method typically yields n-Benzyl-4-bromobenzamide (0.61 g, 87%) as a white solid with a melting point of 167-169°C .
Alternative Synthetic Methods
Alternative synthetic approaches have been developed, including the oxidative amidation of aldehydes and amines catalyzed by copper-metal-organic frameworks (Cu-MOF). This one-pot synthesis method has been reported to produce n-Benzyl-4-bromobenzamide with a yield of 76% .
The oxidative amidation approach offers advantages in terms of atom economy and reduced waste compared to traditional coupling methods, making it potentially more environmentally friendly for large-scale synthesis.
Biological Activity
Anti-inflammatory Properties
n-Benzyl-4-bromobenzamide has been extensively studied for its anti-inflammatory properties, particularly in the context of periodontal disease. Research has demonstrated that this compound can effectively inhibit the production of key inflammatory mediators in experimental models .
Interleukin-6 (IL-6) Inhibition
Studies have shown that n-Benzyl-4-bromobenzamide significantly inhibits the production of IL-6 in lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs). IL-6 is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of periodontal disease and other inflammatory conditions .
The inhibitory effect of n-Benzyl-4-bromobenzamide on IL-6 production exhibits dose-dependency:
Table 2: IL-6 Inhibition by n-Benzyl-4-bromobenzamide in LPS-induced HGFs
| Concentration (μg/ml) | IL-6 Inhibition (%) |
|---|---|
| 2.5 | 42.83 ± 3.27 |
| 5.0 | 53.55 ± 2.11 |
| 10.0 | 35.6 ± 0.5 |
Notably, the inhibitory effect of n-Benzyl-4-bromobenzamide on IL-6 production was comparable to that of prednisolone (PDS), a known IL-6 immunosuppressant used as a positive control in these studies .
Prostaglandin E₂ (PGE₂) Inhibition
n-Benzyl-4-bromobenzamide also demonstrates potent inhibition of PGE₂ production in LPS-induced HGFs. PGE₂ is a lipid mediator that promotes inflammation and is associated with tissue destruction in periodontal disease .
Table 3: Biological Activity of n-Benzyl-4-bromobenzamide
| Biological Activity | Inhibition Rate | Concentration |
|---|---|---|
| IL-6 Production | 35.6% | 10 μg/ml |
| PGE₂ Production | 75.6 ± 0.52% | 10 μg/ml |
The significant inhibition of PGE₂ production (75.6%) suggests that n-Benzyl-4-bromobenzamide may interact with enzymes involved in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2).
| Hazard Category | Classification | GHS Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
These classifications indicate that while n-Benzyl-4-bromobenzamide has toxicity concerns, they are relatively moderate (Category 4 and below) .
Current Research and Future Directions
Research on n-Benzyl-4-bromobenzamide continues to evolve, with current efforts focused on:
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Further elucidating its molecular mechanism of action
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Developing structure-activity relationships to design more potent derivatives
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Exploring its potential in combination therapies with established anti-inflammatory agents
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Investigating its effects in additional models of inflammation beyond periodontal disease
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Optimizing formulations for potential clinical applications
The relatively simple structure of n-Benzyl-4-bromobenzamide makes it an attractive scaffold for medicinal chemistry modifications. By synthesizing and testing various derivatives, researchers aim to identify structural features that are critical for anti-inflammatory activity, potentially leading to more effective compounds with improved pharmacokinetic properties.
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